REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[CH:13]=[CH:12][C:10]([NH2:11])=[CH:9][CH:8]=2)[CH2:3][CH2:2]1.[Cl-].[Ca+2].[Cl-].[Cl-].[Al+3].[Cl-].[Cl-].[C:21]1(C)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>C1C2C(CCCC2)CCC1>[O:1]1[CH2:2][CH2:3][N:4]([C:7]2[CH:13]=[CH:12][C:10]([NH:11][C:24]3[CH:23]=[CH:22][C:21]([N:4]4[CH2:5][CH2:6][O:1][CH2:2][CH2:3]4)=[CH:26][CH:25]=3)=[CH:9][CH:8]=2)[CH2:5][CH2:6]1 |f:1.2.3,4.5.6.7|
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Name
|
|
Quantity
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17.8 g
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Type
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reactant
|
Smiles
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O1CCN(CC1)C1=CC=C(N)C=C1
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Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
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Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
76 mL
|
Type
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reactant
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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68 mL
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Type
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solvent
|
Smiles
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C1CCCC2CCCCC12
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Name
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ice water
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Quantity
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96 g
|
Type
|
solvent
|
Smiles
|
|
Type
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CUSTOM
|
Details
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under stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The resulting mixture was reacted at 200 to 210° C. for 5 hours under a nitrogen atmosphere
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Duration
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5 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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STIRRING
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Details
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The resulting mixture was stirred
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Type
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CUSTOM
|
Details
|
the resulting water layer was separated out
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Type
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WASH
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Details
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The organic layer was washed successively with 90 ml of a 5% aqueous solution of hydrochloric acid, 60 ml of a 5% aqueous solution of sodium bicarbonate and 60 ml of water
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Type
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CUSTOM
|
Details
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After removal of the organic solvent
|
Type
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DISTILLATION
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Details
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by distillation under reduced pressure, 48 ml of isopropyl alcohol
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Type
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ADDITION
|
Details
|
was added to the residue
|
Type
|
CUSTOM
|
Details
|
the mixture was crystallized overnight at −3 to −8° C
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with 18 ml of isopropyl alcohol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)C1=CC=C(C=C1)NC1=CC=C(C=C1)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.9 g | |
YIELD: PERCENTYIELD | 58.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |